molecular formula C18H15FN4O3S B2373985 2-[1-(2-Fluorophenyl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one CAS No. 2380182-91-0

2-[1-(2-Fluorophenyl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one

Cat. No.: B2373985
CAS No.: 2380182-91-0
M. Wt: 386.4
InChI Key: KZOHXDTZZIOIHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(2-Fluorophenyl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of azetidine, pyridine, and pyridazinone moieties, which contribute to its distinctive properties and reactivity.

Preparation Methods

The synthesis of 2-[1-(2-Fluorophenyl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the azetidine ring, followed by the introduction of the sulfonyl and fluorophenyl groups. The final steps involve the coupling of the azetidine derivative with pyridine and pyridazinone units under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

2-[1-(2-Fluorophenyl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[1-(2-Fluorophenyl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(2-Fluorophenyl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-[1-(2-Fluorophenyl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one can be compared with other similar compounds, such as:

    Indole derivatives: Known for their diverse biological and clinical applications.

    Pyridine-thiazole hybrids: Investigated for their potential to induce apoptosis in cancer cells.

    Fluorinated pyrazolyl oxadiazoles:

Properties

IUPAC Name

2-[1-(2-fluorophenyl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O3S/c19-15-3-1-2-4-17(15)27(25,26)22-11-14(12-22)23-18(24)6-5-16(21-23)13-7-9-20-10-8-13/h1-10,14H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZOHXDTZZIOIHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC=C2F)N3C(=O)C=CC(=N3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.